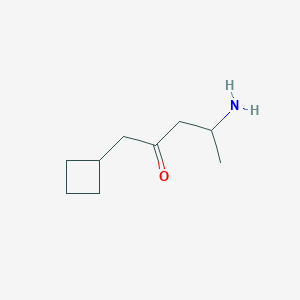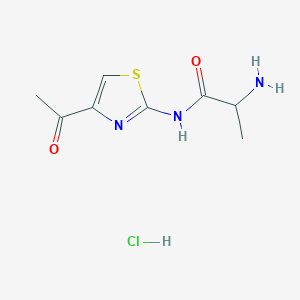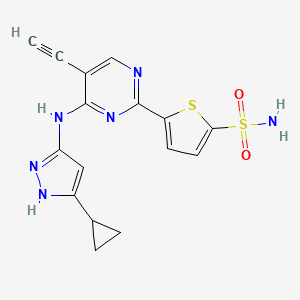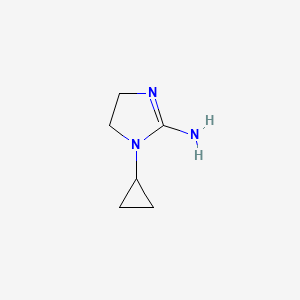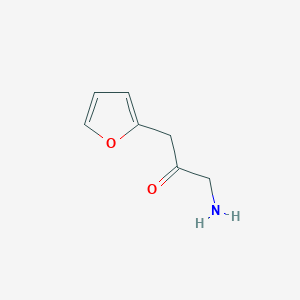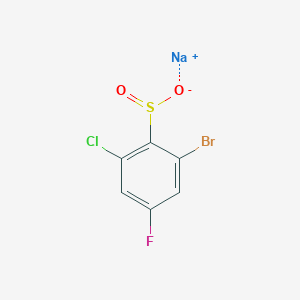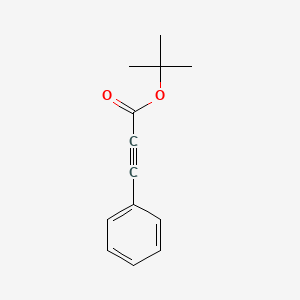
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NOS It features a thiophene ring substituted with a methyl group and an amino alcohol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Nucleophilic Substitution: The thiophene ring undergoes nucleophilic substitution to introduce the amino group.
Reduction: The intermediate product is then reduced to form the amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to secondary or tertiary amines.
Substitution: Forms various substituted derivatives.
科学研究应用
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol
- 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
Uniqueness
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and alcohol functional groups
属性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC 名称 |
3-amino-1-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,7,10H,4-5,9H2,1H3 |
InChI 键 |
DFLHAIYIOQWQKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


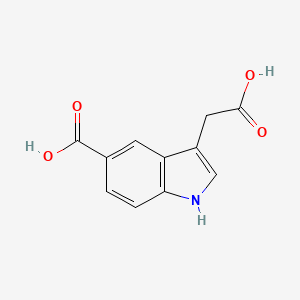
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
